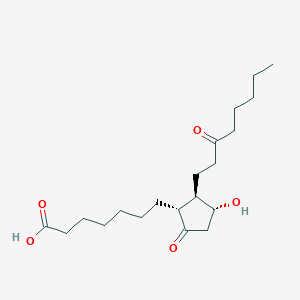

13,14-dihydro-15-keto-PGE1

Descripción

pulmonary metabolite of PGE1 in dogs; RN given refers to (11alpha)-isome

Structure

3D Structure

Propiedades

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUVSQMTLOYKTR-ZHALLVOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311666 | |

| Record name | 13,14-Dihydro-15-keto-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5094-14-4 | |

| Record name | 13,14-Dihydro-15-keto-PGE1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5094-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,14-Dihydro-15-ketoprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13,14-Dihydro-15-keto-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-OXODIHYDROPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3I99MYM0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Pathway of 13,14-dihydro-15-keto-PGE1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 13,14-dihydro-15-keto-PGE1, a significant metabolite of Prostaglandin E1 (PGE1). This document details the enzymatic reactions involved, presents quantitative data in a structured format, outlines detailed experimental protocols, and includes visualizations of the pathway and experimental workflow.

Introduction to the Synthesis Pathway

The synthesis of 13,14-dihydro-15-keto-PGE1 from PGE1 is a two-step enzymatic process. This metabolic cascade is a key route for the biological inactivation of PGE1. The initial step involves the oxidation of the hydroxyl group at the C15 position, followed by the reduction of the double bond between C13 and C14.

The primary enzymes responsible for this transformation are:

-

15-hydroxyprostaglandin dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of the 15-hydroxyl group of PGE1 to a keto group, forming the intermediate 15-keto-PGE1.[1][2][3]

-

Prostaglandin Reductase 1 (PTGR1) or 15-oxoprostaglandin 13-reductase: This NADPH-dependent enzyme subsequently reduces the C13-C14 double bond of 15-keto-PGE1 to yield the final product, 13,14-dihydro-15-keto-PGE1.[4]

Signaling Pathway Diagram

The enzymatic cascade for the synthesis of 13,14-dihydro-15-keto-PGE1 is depicted in the following diagram:

Quantitative Data

The following tables summarize key quantitative parameters related to the synthesis and activity of 13,14-dihydro-15-keto-PGE1.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | Notes |

| 15-PGDH (human) | PGE2 | 2.2 | - | Wild-type enzyme.[2] |

| 15-PGDH (human, Y217A mutant) | PGE2 | 11 | - | Reduced affinity for substrate.[2] |

Table 2: Biological Activity and Plasma Concentrations

| Compound | Parameter | Value | Organism/System |

| 13,14-dihydro-15-keto-PGE1 | IC50 (Platelet Aggregation) | 14.8 µg/mL | Human platelet-rich plasma |

| PGE1 | Endogenous Plasma Concentration | 1.2 - 1.8 pg/mL | Human |

| 13,14-dihydro-PGE1 (PGE0) | Endogenous Plasma Concentration | 0.8 - 1.3 pg/mL | Human |

| 15-keto-13,14-dihydro-PGE1 | Endogenous Plasma Concentration | 4.2 - 6.0 pg/mL | Human |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of 13,14-dihydro-15-keto-PGE1.

Enzymatic Synthesis of 13,14-dihydro-15-keto-PGE1 (Combined Protocol)

This protocol describes a two-step in vitro enzymatic synthesis of 13,14-dihydro-15-keto-PGE1 from PGE1.

Materials:

-

Prostaglandin E1 (PGE1)

-

Recombinant human 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

-

Recombinant human Prostaglandin Reductase 1 (PTGR1)

-

NAD+

-

NADPH

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM DTT)

-

Quenching solution (e.g., 1N HCl)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

HPLC system for purification and analysis

Procedure:

Step 1: Oxidation of PGE1 to 15-keto-PGE1

-

Prepare a reaction mixture containing PGE1 (substrate) and NAD+ in the reaction buffer.

-

Initiate the reaction by adding a purified preparation of 15-PGDH.

-

Incubate the mixture at 37°C for a predetermined time (e.g., 30-60 minutes), allowing for the conversion of PGE1 to 15-keto-PGE1.

-

Monitor the reaction progress by taking aliquots at different time points and analyzing them via a suitable method, such as HPLC or a fluorescence-based assay measuring NADH production.[5]

Step 2: Reduction of 15-keto-PGE1 to 13,14-dihydro-15-keto-PGE1

-

To the reaction mixture containing the newly formed 15-keto-PGE1, add NADPH.

-

Initiate the second reaction by adding a purified preparation of PTGR1.

-

Continue the incubation at 37°C for an additional period (e.g., 30-60 minutes) to facilitate the reduction of the C13-C14 double bond.

-

Monitor the formation of 13,14-dihydro-15-keto-PGE1 using HPLC analysis.

Purification and Analysis:

-

Terminate the enzymatic reactions by adding a quenching solution to lower the pH.

-

Extract the prostaglandins (B1171923) from the aqueous reaction mixture using an organic solvent.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Purify and quantify the 13,14-dihydro-15-keto-PGE1 using a reverse-phase HPLC column with an appropriate mobile phase.

Assay for 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Activity

This assay is used to determine the activity of 15-PGDH by monitoring the production of NADH.

Materials:

-

Purified or recombinant 15-PGDH

-

PGE1 (substrate)

-

NAD+

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Fluorometer or spectrophotometer capable of measuring NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm).

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing the assay buffer, NAD+, and PGE1.

-

Initiate the reaction by adding the 15-PGDH enzyme solution.

-

Immediately begin monitoring the increase in fluorescence or absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the progress curve.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of 13,14-dihydro-15-keto-PGE1.

Conclusion

This technical guide provides a detailed framework for understanding and executing the synthesis of 13,14-dihydro-15-keto-PGE1. The provided protocols and data serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and eicosanoid biology. Further optimization of reaction conditions may be necessary depending on the specific source and purity of the enzymes and reagents used.

References

- 1. 15-Hydroxyprostaglandin Dehydrogenase-derived 15-Keto-prostaglandin E2 Inhibits Cholangiocarcinoma Cell Growth through Interaction with Peroxisome Proliferator-activated Receptor-γ, SMAD2/3, and TAP63 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of 15-PGDH exploit a physiologic induced-fit closing system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

The Biological Role of 13,14-dihydro-15-keto-PGE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto-prostaglandin E1 (PGE1 metabolite) is a primary product of the in vivo metabolism of prostaglandin (B15479496) E1 (PGE1).[1] This document provides a comprehensive overview of the biological significance of this metabolite, focusing on its formation, physiological activity, and methods for its detection and quantification. While generally considered an inactive metabolite, particularly in comparison to its parent compound PGE1, understanding its pharmacokinetics is crucial for evaluating the efficacy and metabolism of PGE1-based therapeutics. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of its metabolic pathway and analytical workflows.

Introduction

Prostaglandin E1 (PGE1), a member of the eicosanoid family of lipids, exerts a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The biological activity of PGE1 is tightly regulated by its rapid metabolism to various downstream products. The principal metabolic pathway involves the oxidation of the hydroxyl group at carbon 15 and the reduction of the double bond at carbons 13 and 14, leading to the formation of 13,14-dihydro-15-keto-PGE1.[1] This metabolite is often considered biologically inactive, serving as an indicator of in vivo PGE1 levels and metabolism. This technical guide delves into the core aspects of 13,14-dihydro-15-keto-PGE1, providing researchers and drug development professionals with a detailed resource on its biological role.

Metabolism and Synthesis

The conversion of PGE1 to 13,14-dihydro-15-keto-PGE1 is a two-step enzymatic process that primarily occurs in the lungs, although other tissues also possess the necessary enzymes.[2][3]

Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the catabolism of PGE1 is the oxidation of the C15 hydroxyl group to a ketone, forming 15-keto-PGE1. This reaction is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][4]

Step 2: Reduction by Prostaglandin Reductase 1 (PTGR1)

Subsequently, the double bond between carbons 13 and 14 of 15-keto-PGE1 is reduced by prostaglandin reductase 1 (PTGR1), also known as 15-oxoprostaglandin 13-reductase, yielding 13,14-dihydro-15-keto-PGE1.[4]

Below is a diagram illustrating the metabolic pathway from PGE1 to 13,14-dihydro-15-keto-PGE1.

References

- 1. 13,14-dihydro-15-keto-PGE1 | C20H34O5 | CID 165284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. rep.bioscientifica.com [rep.bioscientifica.com]

- 4. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 13,14-dihydro-15-keto-PGE1

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto-prostaglandin E1 (PGE1) is a principal metabolite of prostaglandin (B15479496) E1, a potent endogenous signaling lipid involved in a myriad of physiological processes. While often considered an inactive metabolite, evidence suggests it retains some biological activity, albeit significantly less than its parent compound. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 13,14-dihydro-15-keto-PGE1, focusing on its receptor interactions, downstream signaling effects, and physiological roles. This document synthesizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways to facilitate further research and drug development efforts.

Introduction

Prostaglandin E1 (PGE1) is a member of the eicosanoid family of signaling molecules and exerts its effects through interaction with G-protein coupled receptors (GPCRs), primarily the prostaglandin E (EP) receptors. Following its synthesis, PGE1 is rapidly metabolized to 13,14-dihydro-15-keto-PGE1. Understanding the biological activity and mechanism of action of this metabolite is crucial for a complete picture of PGE1 signaling and for evaluating its potential off-target effects or therapeutic applications.

Receptor Binding and Affinity

Direct receptor binding data for 13,14-dihydro-15-keto-PGE1 is limited. However, studies on the structurally analogous metabolite, 13,14-dihydro-15-keto-PGE2, provide strong inferential evidence. This related metabolite exhibits very low affinity for the Gs-coupled EP2 and EP4 receptors.[1][2] This suggests that 13,14-dihydro-15-keto-PGE1 is unlikely to be a potent agonist at these receptors, which are typically associated with cAMP-mediated signaling. Its affinity for other EP receptors (EP1, EP3) and other prostanoid receptors (DP, FP, IP, TP) has not been extensively characterized in publicly available literature.

Downstream Signaling Pathways

The downstream signaling effects of 13,14-dihydro-15-keto-PGE1 are not well-elucidated. Given its presumed low affinity for Gs-coupled EP receptors, it is not expected to be a strong inducer of adenylyl cyclase and subsequent cyclic AMP (cAMP) production.[1][2]

The primary documented biological effect of 13,14-dihydro-15-keto-PGE1 is the weak inhibition of ADP-induced platelet aggregation.[3][4] Platelet aggregation is a complex process influenced by intracellular cAMP levels; agents that increase cAMP are generally inhibitory. The weak inhibitory effect of this metabolite could imply a minor interaction with cAMP-elevating pathways in platelets, possibly through weak agonism at IP receptors or other Gs-coupled receptors present on platelets, or through an alternative, yet to be identified, mechanism.

A study on the related metabolite, 13,14-dihydro-15-keto-PGE2, has suggested its involvement in alleviating opioid-induced constipation via the 5-HT pathway.[5] While intriguing, the direct applicability of this finding to the mechanism of action of 13,14-dihydro-15-keto-PGE1 requires further investigation.

Proposed Signaling Pathway for PGE1 (for context)

To provide a framework for potential investigation, the established signaling pathway for the parent compound, PGE1, which primarily acts through EP2 and EP4 receptors, is illustrated below. It is hypothesized that 13,14-dihydro-15-keto-PGE1 interacts with this pathway, albeit with significantly lower potency.

Figure 1: Simplified signaling pathway of PGE1 via Gs-coupled EP receptors.

Quantitative Data

The available quantitative data for 13,14-dihydro-15-keto-PGE1 and its related metabolite are summarized in the tables below.

| Compound | Assay | Cell/System | Parameter | Value | Reference |

| 13,14-dihydro-15-keto-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 14.8 µg/mL | [3][4] |

| 13,14-dihydro-15-keto-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma | IC50 | 54 µM | [6] |

| 13,14-dihydro-15-keto-PGE1 | ADP-induced Platelet Aggregation | Washed Human Platelets | IC50 | 200 µM | [6] |

| 13,14-dihydro-15-keto-PGE2 | Receptor Binding | CHO cells expressing EP2 | Ki | 12 µM | [1][2] |

| 13,14-dihydro-15-keto-PGE2 | Receptor Binding | CHO cells expressing EP4 | Ki | 57 µM | [1][2] |

| 13,14-dihydro-15-keto-PGE2 | Adenylate Cyclase Activity | CHO cells expressing EP2 | EC50 | >18 µM | [1][2] |

| 13,14-dihydro-15-keto-PGE2 | Adenylate Cyclase Activity | CHO cells expressing EP4 | EC50 | >38 µM | [1][2] |

Table 1: Quantitative biological activity data for 13,14-dihydro-15-keto-PGE1 and 13,14-dihydro-15-keto-PGE2.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity of 13,14-dihydro-15-keto-PGE1 to a panel of prostanoid receptors.

-

Receptor Preparation: Membranes from cells stably expressing the prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP, FP, IP, TP) are prepared.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Competition Binding:

-

Incubate a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2 for EP receptors) with the receptor-containing membranes.

-

Add increasing concentrations of unlabeled 13,14-dihydro-15-keto-PGE1.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Wash the filters, and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Intracellular cAMP Measurement

This protocol is to assess the ability of 13,14-dihydro-15-keto-PGE1 to modulate adenylyl cyclase activity.

-

Cell Culture: Culture cells expressing the Gs or Gi-coupled receptor of interest in a suitable multi-well plate.

-

Cell Stimulation:

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

-

Add varying concentrations of 13,14-dihydro-15-keto-PGE1.

-

Incubate for a specified time at 37°C.

-

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Quantification: Measure cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 or IC50 value.

Intracellular Calcium Mobilization Assay

This protocol is to determine if 13,14-dihydro-15-keto-PGE1 can activate Gq-coupled receptors.

-

Cell Loading: Load cells expressing the Gq-coupled receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence intensity.

-

Compound Addition: Add varying concentrations of 13,14-dihydro-15-keto-PGE1.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Calculate the peak fluorescence response and plot it against the log of the agonist concentration to determine the EC50 value.

Conclusion and Future Directions

13,14-dihydro-15-keto-PGE1 is predominantly considered a weak, largely inactive metabolite of PGE1. Its primary documented biological activity is a modest inhibition of platelet aggregation. Inferred data from its PGE2 analog strongly suggest a lack of significant activity at EP2 and EP4 receptors. However, a comprehensive understanding of its mechanism of action is hampered by the lack of direct binding studies across the full panel of prostanoid receptors and a thorough investigation of its effects on various second messenger systems.

Future research should focus on:

-

Comprehensive Receptor Profiling: Determining the binding affinities of 13,14-dihydro-15-keto-PGE1 for all EP, DP, FP, IP, and TP receptors.

-

Functional Characterization: Assessing its agonist or antagonist activity at these receptors through functional assays measuring cAMP, intracellular calcium, and other relevant second messengers.

-

Phenotypic Screening: Exploring its effects in a broader range of cellular and in vivo models to identify potential novel biological activities.

A more complete characterization of the mechanism of action of 13,14-dihydro-15-keto-PGE1 will provide a clearer understanding of the overall physiological and pathophysiological roles of the PGE1 signaling axis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

The Biological Function of 13,14-dihydro-15-keto-PGE1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto-prostaglandin E1 (PGE1) is a principal metabolite of prostaglandin (B15479496) E1, a potent lipid autacoid involved in numerous physiological processes. While PGE1 exhibits significant biological activity, 13,14-dihydro-15-keto-PGE1 is generally characterized as an inactive metabolite with markedly reduced functionality.[1][2] Its primary and most studied role is the weak inhibition of platelet aggregation.[3][4] This technical guide provides an in-depth analysis of the known functions of 13,14-dihydro-15-keto-PGE1, with a focus on its effects on platelet function, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Function: Weak Inhibition of Platelet Aggregation

The most significant reported biological activity of 13,14-dihydro-15-keto-PGE1 is its ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation in human platelet-rich plasma (PRP).[2] However, this effect is considerably weaker than that of its parent compound, PGE1.[2]

Quantitative Data

The inhibitory potency of 13,14-dihydro-15-keto-PGE1 on platelet aggregation has been quantified, with reported half-maximal inhibitory concentrations (IC50) varying based on the experimental preparation.

| Compound | Preparation | Agonist | IC50 | Reference(s) |

| 13,14-dihydro-15-keto-PGE1 | Human Platelet-Rich Plasma (PRP) | ADP | 14.8 µg/mL (~41.8 µM) | [2][3] |

| 13,14-dihydro-15-keto-PGE1 | Human Platelet-Rich Plasma (PRP) | ADP | 54 µM | |

| 13,14-dihydro-15-keto-PGE1 | Washed Human Platelets | ADP | 200 µM | |

| Prostaglandin E1 (PGE1) | Washed Human Platelets | ADP | 40 nM |

Note: The discrepancy in IC50 values for PRP may be attributed to variations in experimental protocols or reagent sources. The higher IC50 in washed platelets compared to PRP suggests that plasma components may influence the compound's activity.

Metabolic Pathway

13,14-dihydro-15-keto-PGE1 is a downstream metabolite of PGE1. Its formation involves two key enzymatic steps that ultimately inactivate the potent PGE1 molecule. This metabolic process is crucial for regulating the local concentration and signaling duration of PGE1.

Signaling and Mechanism of Action

Interaction with Prostanoid Receptors

Given the structural similarity and the significantly higher IC50 value of 13,14-dihydro-15-keto-PGE1 compared to PGE1, it is highly probable that it also has very low affinity for platelet prostanoid receptors, leading to a weak effect on the cAMP signaling cascade.

Lack of Synergism with Nitric Oxide (NO)

A key finding distinguishes 13,14-dihydro-15-keto-PGE1 from other PGE1 metabolites. While the metabolite 13,14-dihydro-PGE1 shows an additive effect with nitric oxide (NO) in inhibiting platelet aggregation, 13,14-dihydro-15-keto-PGE1 was found to have no synergistic effect with NO.[3] This suggests that its mechanism of action, although weak, is independent of the cGMP-stimulating pathway activated by NO.

Experimental Protocols

The following section describes a generalized methodology for assessing the impact of 13,14-dihydro-15-keto-PGE1 on platelet aggregation, based on the key cited study by Katzenschlager et al. (1992) and standard laboratory procedures.

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Whole blood is drawn from healthy, consenting volunteers who have abstained from non-steroidal anti-inflammatory drugs for at least 10 days. Blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate, 9:1 blood-to-anticoagulant ratio).

-

Centrifugation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.

-

PRP Collection: The supernatant, which is the PRP, is carefully collected. The remaining blood is centrifuged at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used for calibration.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, if necessary, to a standardized concentration (e.g., 250,000-300,000 platelets/µL) using PPP.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrument Setup: A light transmission aggregometer is calibrated using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

Incubation: Aliquots of PRP are placed in cuvettes with a magnetic stir bar and incubated at 37°C for a short period to stabilize.

-

Compound Addition: The test compound, 13,14-dihydro-15-keto-PGE1, is added at various concentrations to the PRP and incubated for a defined period (e.g., 1-3 minutes). A vehicle control (e.g., saline or ethanol, depending on the compound's solvent) is run in parallel.

-

Induction of Aggregation: Platelet aggregation is induced by adding a standard concentration of ADP (e.g., 5-10 µM).

-

Measurement: The change in light transmission through the sample is recorded for a set duration (e.g., 5-10 minutes) as the platelets aggregate. The maximum aggregation percentage is determined.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of 13,14-dihydro-15-keto-PGE1 relative to the vehicle control. The IC50 value is then determined from the resulting dose-response curve.

Conclusion

13,14-dihydro-15-keto-PGE1 is the terminal, biologically weak metabolite of PGE1. Its function is primarily limited to a modest inhibition of ADP-induced platelet aggregation, with an IC50 in the micromolar range, orders of magnitude higher than its parent compound. It does not appear to act synergistically with nitric oxide, and based on data from analogous molecules, it likely possesses very low affinity for prostanoid receptors, resulting in minimal impact on intracellular signaling cascades. For researchers in pharmacology and hematology, 13,14-dihydro-15-keto-PGE1 serves as a classic example of metabolic inactivation and can be used as a negative control or a weak inhibitor in studies of platelet function and prostanoid signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. LIPID MAPS [lipidmaps.org]

The Discovery and History of a Key Prostaglandin Metabolite: 13,14-dihydro-15-keto-PGE1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1) is a primary metabolite of prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of signaling molecules. While PGE1 is a potent bioactive lipid involved in a myriad of physiological processes, its rapid in vivo metabolism leads to the formation of several metabolites, with 13,14-dihydro-15-keto-PGE1 being a significant, yet largely inactive, product. This technical guide delves into the discovery, history, and key experimental findings related to this important metabolite, providing researchers and drug development professionals with a comprehensive understanding of its place within the broader field of prostaglandin research.

I. Discovery and History

The discovery of 13,14-dihydro-15-keto-PGE1 is intrinsically linked to the groundbreaking research on prostaglandin metabolism spearheaded by Sune Bergström and Bengt Samuelsson, who, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982 for their work on prostaglandins (B1171923) and related biologically active substances.[1][2]

The seminal work that elucidated the metabolic fate of PGE1 in humans was published in 1971 by Hamberg and Samuelsson.[3][4] Through in vivo experiments involving the administration of tritium-labeled PGE1 to human subjects, they meticulously tracked its transformation into various metabolites. Their research identified a series of enzymatic modifications that PGE1 undergoes, leading to the formation of less active compounds that are then excreted.

This pivotal study established the fundamental pathway for PGE1 inactivation: an initial oxidation of the C-15 hydroxyl group, followed by the reduction of the C-13,14 double bond. This two-step process results in the formation of 13,14-dihydro-15-keto-PGE1. The identification of this and other metabolites was made possible through the use of techniques such as chromatography and mass spectrometry.[3]

II. Quantitative Data

The biological activity of 13,14-dihydro-15-keto-PGE1 has been shown to be significantly lower than its parent compound, PGE1. This is a critical aspect for understanding its physiological role, which is primarily that of an inactive metabolite. The following table summarizes key quantitative data comparing the activity of PGE1 and 13,14-dihydro-15-keto-PGE1.

| Compound | Biological Activity | IC50 Value (ADP-induced Platelet Aggregation) | Plasma Concentration (Endogenous) |

| Prostaglandin E1 (PGE1) | High | 8.25 ng/mL[5] | 1.2 - 1.8 pg/mL[6] |

| 13,14-dihydro-15-keto-PGE1 | Very Low | 14.8 µg/mL[7][8][9][10] | 4.2 - 6.0 pg/mL[6] |

III. Experimental Protocols

The study of 13,14-dihydro-15-keto-PGE1 relies on a variety of sophisticated experimental protocols for its synthesis, detection, and quantification. Below are detailed methodologies for key experiments.

A. Enzymatic Synthesis and In Vitro Metabolism

The formation of 13,14-dihydro-15-keto-PGE1 from PGE1 can be studied in vitro using tissue homogenates or purified enzymes. The primary enzymes involved are 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and 15-oxoprostaglandin 13-reductase.

Protocol for In Vitro Metabolism of PGE1:

-

Tissue Preparation: Obtain fresh tissue known to have high 15-PGDH activity, such as lung or kidney. Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice. Centrifuge the homogenate to obtain a cytosolic fraction, which contains the metabolic enzymes.

-

Incubation: In a reaction tube, combine the cytosolic fraction with a known amount of PGE1. The reaction mixture should also contain the necessary cofactors, primarily NAD+ for 15-PGDH activity and NADPH for the subsequent reduction.

-

Reaction Termination and Extraction: After a specific incubation period at 37°C, terminate the reaction by adding a solvent such as ethanol (B145695) or by acidification. Extract the prostaglandins and their metabolites from the aqueous phase using an organic solvent like ethyl acetate.

-

Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of 13,14-dihydro-15-keto-PGE1.

B. Immunoassays for Quantification

Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA) are common methods for quantifying 13,14-dihydro-15-keto-PGE1 in biological samples like plasma and urine. These are competitive assays where the metabolite in the sample competes with a labeled version of the metabolite for binding to a specific antibody.

General Protocol for Enzyme Immunoassay (EIA):

-

Sample Preparation: Biological samples may require extraction and purification to remove interfering substances. Solid-phase extraction (SPE) is a common technique used for this purpose.

-

Assay Procedure:

-

A microplate pre-coated with a capture antibody (e.g., goat anti-mouse IgG) is used.

-

Add the standard or prepared sample, a specific monoclonal antibody against 13,14-dihydro-15-keto-PGE1, and a tracer (the metabolite conjugated to an enzyme like acetylcholinesterase) to the wells.

-

Incubate the plate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate for the enzyme, which will produce a colored product.

-

Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of 13,14-dihydro-15-keto-PGE1 in the sample.

-

-

Data Analysis: Construct a standard curve using known concentrations of the metabolite and determine the concentration in the samples by interpolation.

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS provides a highly specific and sensitive method for the quantification of 13,14-dihydro-15-keto-PGE1.

Protocol for GC-MS Analysis:

-

Sample Preparation and Derivatization:

-

Extract the metabolite from the biological matrix.

-

To improve volatility and thermal stability for GC analysis, the carboxyl group is typically methylated, and the keto and hydroxyl groups are converted to stable derivatives (e.g., methyloximes and t-butyldimethylsilyl ethers).

-

-

Internal Standard: Add a deuterated internal standard of 13,14-dihydro-15-keto-PGE1 to the sample before processing to account for extraction losses and derivatization inefficiencies.

-

GC-MS Analysis:

-

Inject the derivatized sample into the gas chromatograph. The different components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

-

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer separates the ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

-

Quantification: Use selected ion monitoring (SIM) to detect and quantify the specific ions characteristic of the derivatized 13,14-dihydro-15-keto-PGE1 and its internal standard. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of the metabolite in the original sample.

IV. Signaling Pathways and Visualizations

A. Metabolic Pathway of PGE1

The primary significance of 13,14-dihydro-15-keto-PGE1 lies in its position as a key metabolite in the inactivation pathway of PGE1. The following diagram illustrates this metabolic conversion.

B. Signaling of 13,14-dihydro-15-keto-PGE1

In contrast to its precursor PGE1, which exerts its effects by binding to specific G-protein coupled receptors (EP receptors), 13,14-dihydro-15-keto-PGE1 has been shown to have very low affinity for these receptors and consequently, minimal to no downstream signaling activity. The following diagram visualizes this lack of significant signaling.

C. Experimental Workflow: Immunoassay

The quantification of 13,14-dihydro-15-keto-PGE1 in biological samples is a common requirement in prostaglandin research. The following diagram outlines a typical workflow for an enzyme immunoassay.

V. Conclusion

The discovery of 13,14-dihydro-15-keto-PGE1 was a crucial step in understanding the intricate metabolic pathways that regulate the activity of potent signaling molecules like PGE1. While largely inactive itself, its formation represents the primary mechanism for the termination of PGE1 signaling. For researchers and professionals in drug development, a thorough understanding of the metabolism of prostaglandins is essential for the design and interpretation of studies involving these compounds. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the roles of prostaglandin metabolites in health and disease.

References

- 1. Evidence against the formation of 13,14-dihydro-15-keto-prostaglandin F2 alpha following inhalation of prostaglandin D2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. On the metabolism of prostaglandins E 1 and E 2 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2.2. Prostaglandin E Metabolite (PGEM) Assay [bio-protocol.org]

- 6. On the metabolism of prostaglandins E 1 and E 2 in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Levels of 13,14-dihydro-15-keto-prostaglandin E1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) E1 (PGE1), a member of the eicosanoid family of lipids, is a potent bioactive molecule with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation[1]. Due to its short biological half-life, monitoring its activity and metabolism is crucial for understanding its roles in health and disease. 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dh-15-k-PGE1) is a primary, biologically less active metabolite of PGE1[2][3][4]. The quantification of this metabolite serves as a reliable indicator of endogenous PGE1 production and turnover. This technical guide provides an in-depth overview of the endogenous levels of 13,14-dh-15-k-PGE1, detailed experimental protocols for its measurement, and a summary of the relevant signaling pathways.

Data Presentation: Endogenous Levels of 13,14-dihydro-15-keto-PGE1

The quantification of 13,14-dh-15-k-PGE1 in biological matrices is essential for assessing the systemic or localized production of its parent compound, PGE1. The following table summarizes the reported endogenous concentrations of this metabolite in human plasma.

| Biological Matrix | Species | Condition | Concentration | Reference |

| Plasma | Human | Steady State | ~10 pg/mL | [4] |

| Platelet-Rich Plasma (PRP) | Human | In vitro (IC50 for ADP-induced platelet aggregation) | 14.8 µg/mL | [2][3][5] |

Note: The IC50 value represents the concentration required to inhibit 50% of ADP-induced platelet aggregation and reflects the biological activity rather than a basal endogenous level. Further research is required to establish a comprehensive profile of 13,14-dh-15-k-PGE1 levels in various tissues and fluids under both physiological and pathological conditions.

Experimental Protocols

The accurate measurement of 13,14-dh-15-k-PGE1 requires sensitive and specific analytical methods due to its low endogenous concentrations. The following sections outline the key steps in the experimental workflow for its quantification, primarily using mass spectrometry-based techniques.

Sample Collection and Preparation

Proper sample handling is critical to prevent the degradation of prostaglandins (B1171923) and ensure accurate quantification.

-

Blood: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). To prevent enzymatic degradation of prostaglandins, a cyclooxygenase (COX) inhibitor such as indomethacin (B1671933) should be added immediately after collection. Centrifuge at a low speed (e.g., 1000 x g for 15 minutes) to separate plasma. Store plasma samples at -80°C until analysis.

-

Urine: For urinary analysis of prostaglandin metabolites, a 24-hour urine collection is often preferred to account for diurnal variations. Samples should be stored at -80°C.

-

Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to halt enzymatic activity.

Extraction of 13,14-dihydro-15-keto-PGE1

Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate prostaglandins from complex biological matrices.

-

Internal Standard Spiking: Before extraction, spike the sample with a known amount of a stable isotope-labeled internal standard, such as 13,14-dihydro-15-keto-PGE1-d4, to correct for analyte loss during sample processing and analysis[4].

-

Acidification: Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., hydrochloric acid or formic acid) to protonate the carboxylic acid group of the prostaglandin, making it less water-soluble and facilitating its retention on the SPE column.

-

SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

-

Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10-15% methanol or ethanol (B145695) in water) to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can help remove neutral lipids.

-

Elution: Elute the prostaglandins from the cartridge using an organic solvent such as methyl formate (B1220265) or ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase used for the chromatographic analysis.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used methods for the sensitive and specific quantification of prostaglandins.

-

Derivatization: Prostaglandins are non-volatile and require derivatization before GC-MS analysis. This typically involves:

-

Oximation: Protection of the keto groups by reaction with an oximating agent (e.g., methoxyamine hydrochloride) to prevent dehydration and cyclization[6][7].

-

Esterification: Conversion of the carboxylic acid group to a methyl ester (e.g., using diazomethane (B1218177) or a similar reagent).

-

Silylation: Derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers (e.g., using BSTFA).

-

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.

-

MS Detection: The separated compounds are detected by a mass spectrometer, often operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The ions corresponding to the analyte and the internal standard are monitored.

LC-MS/MS is often preferred due to its high sensitivity, specificity, and reduced need for extensive derivatization compared to GC-MS[8][9].

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the prostaglandins.

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used to generate deprotonated molecules [M-H]⁻ of the prostaglandins.

-

Tandem MS (MS/MS): A triple quadrupole mass spectrometer is commonly used. In the first quadrupole (Q1), the precursor ion of 13,14-dh-15-k-PGE1 is selected. This ion is then fragmented in the second quadrupole (q2, collision cell), and specific product ions are monitored in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.

-

Mandatory Visualizations

PGE1 Metabolic Pathway

The following diagram illustrates the metabolic conversion of Dihomo-γ-linolenic acid to PGE1 and its subsequent metabolism to 13,14-dihydro-15-keto-PGE1.

Experimental Workflow for 13,14-dihydro-15-keto-PGE1 Quantification

This diagram outlines the general experimental procedure for measuring 13,14-dihydro-15-keto-PGE1 in biological samples.

PGE1 Signaling Pathways

PGE1 exerts its biological effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The activation of these receptors triggers various downstream signaling cascades.

References

- 1. Human Metabolome Database: Showing metabocard for Prostaglandin E1 (HMDB0001442) [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The measurement of the main PGE metabolite, 13,14-dihydro-15-keto prostaglandin E by radioimmunoassay using methyl oxime stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

13,14-dihydro-15-keto-PGE1 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 13,14-dihydro-15-keto-prostaglandin E1 (PGE1), a primary metabolite of the potent signaling molecule Prostaglandin E1. This document is intended for researchers, scientists, and professionals in the fields of drug development, biochemistry, and pharmacology.

Chemical Structure and Identifiers

13,14-dihydro-15-keto-PGE1 is a C20 fatty acid derivative and a member of the eicosanoid family. Its structure is characterized by a five-membered cyclopentane (B165970) ring with two aliphatic side chains. The formation of this metabolite from PGE1 involves the reduction of the double bond at C13-C14 and the oxidation of the hydroxyl group at C15 to a ketone.

Table 1: Chemical Identifiers for 13,14-dihydro-15-keto-PGE1

| Identifier | Value |

| IUPAC Name | 7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid[1] |

| SMILES String | CCCCCC(=O)CC[C@H]1--INVALID-LINK--O[1] |

| CAS Number | 5094-14-4[1] |

| PubChem CID | 165284[1] |

| Molecular Formula | C20H34O5[1] |

| Synonyms | 15-keto-13,14-dihydro-PGE1, 13,14-Dihydro-15-ketoprostaglandin E1[1] |

Physicochemical Properties

Table 2: Physicochemical Properties of 13,14-dihydro-15-keto-PGE1

| Property | Value | Source |

| Molecular Weight | 354.5 g/mol | PubChem[1] |

| Solubility in DMF | >100 mg/mL | Cayman Chemical[2] |

| Solubility in DMSO | >50 mg/mL | Cayman Chemical[2] |

| Solubility in Ethanol | >50 mg/mL | Cayman Chemical[2] |

| Solubility in PBS (pH 7.2) | >1.6 mg/mL | Cayman Chemical[2] |

| Stability | Stable for ≥ 2 years at -20°C in methyl acetate | Cayman Chemical[2] |

Biological Significance and Activity

13,14-dihydro-15-keto-PGE1 is primarily known as an inactive metabolite of Prostaglandin E1. The metabolic conversion of PGE1 to this compound is a key step in the biological inactivation of PGE1's potent physiological effects.

Metabolic Pathway

The formation of 13,14-dihydro-15-keto-PGE1 from PGE1 is a two-step enzymatic process. First, the hydroxyl group at C15 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Subsequently, the double bond between C13 and C14 is reduced by 15-oxoprostaglandin Δ13-reductase.

Biological Activity

While generally considered inactive, 13,14-dihydro-15-keto-PGE1 exhibits some residual biological activity. It has been shown to be a weak inhibitor of ADP-induced platelet aggregation in human platelet-rich plasma, with a reported IC50 of 14.8 µg/mL.[2][3][4] This is significantly weaker than the parent compound, PGE1.

Recent studies on the analogous metabolite of PGE2, 13,14-dihydro-15-keto-PGE2, suggest potential interactions with EP2 and EP4 receptors, indicating that these "inactive" metabolites might possess subtle biological roles that are yet to be fully elucidated.[5]

Table 3: Quantitative Biological Data for 13,14-dihydro-15-keto-PGE1

| Assay | Species | System | IC50 |

| ADP-induced Platelet Aggregation | Human | Platelet-rich plasma | 14.8 µg/mL[2][3][4] |

Experimental Protocols

Synthesis

Purification

The purification of 13,14-dihydro-15-keto-PGE1 from biological samples or reaction mixtures can be achieved using standard chromatographic techniques. A general workflow for the solid-phase extraction (SPE) of prostanoids is provided below.

References

An In-depth Technical Guide to 13,14-dihydro-15-keto-PGE1 in Physiological Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

13,14-dihydro-15-keto-prostaglandin E1 (PGE1-m) is a primary metabolite of prostaglandin (B15479496) E1 (PGE1), a potent bioactive lipid involved in a myriad of physiological processes. While PGE1 is characterized by its vasodilatory, anti-inflammatory, and platelet-inhibitory effects, its rapid in vivo metabolism to 13,14-dihydro-15-keto-PGE1 has traditionally relegated this metabolite to a status of inactivity. However, emerging evidence suggests that it may possess subtle but significant biological activities, particularly in the context of platelet function and potential interactions with other signaling pathways. This technical guide provides a comprehensive overview of the current understanding of 13,14-dihydro-15-keto-PGE1, focusing on its physiological roles, the enzymatic pathways governing its formation, and detailed methodologies for its quantification. This document is intended to serve as a valuable resource for researchers in pharmacology, drug discovery, and clinical diagnostics.

Introduction

Prostaglandin E1 (PGE1), a member of the eicosanoid family, is a critical local hormone with a short half-life, exerting its effects in a paracrine or autocrine fashion. Its therapeutic applications, particularly in maintaining the patency of the ductus arteriosus in newborns and in the treatment of erectile dysfunction, are well-established. The biological activity of PGE1 is tightly regulated by its rapid metabolic inactivation. The primary pathway for this inactivation involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1, followed by the reduction of the 13,14-double bond by prostaglandin reductase 1 to yield 13,14-dihydro-15-keto-PGE1.[1] While generally considered an inactive metabolite, studies have shown that 13,14-dihydro-15-keto-PGE1 can weakly inhibit platelet aggregation and may act synergistically with other signaling molecules, such as nitric oxide.[2][3] This guide delves into the known physiological functions of this metabolite, its biochemical synthesis, and the analytical techniques employed for its detection and quantification.

Physiological Role and Biological Activity

The physiological role of 13,14-dihydro-15-keto-PGE1 is primarily understood in the context of its parent compound, PGE1. Its formation represents a key step in the termination of PGE1 signaling.

Platelet Aggregation

13,14-dihydro-15-keto-PGE1 has been shown to be a weak inhibitor of ADP-induced platelet aggregation in human isolated platelet-rich plasma.[4][5] This inhibitory effect is significantly less potent than that of the parent PGE1 molecule.

Interaction with Prostaglandin Receptors

Studies on the closely related metabolite, 13,14-dihydro-15-keto-PGE2, have shown that it does not bind effectively to the EP2 and EP4 prostaglandin receptors, which are key mediators of PGE2's biological effects.[1] This suggests that 13,14-dihydro-15-keto-PGE1 is also unlikely to be a potent agonist at these receptors.

Synergism with Nitric Oxide

An interesting aspect of 13,14-dihydro-15-keto-PGE1's biological activity is its potential synergistic interaction with the nitric oxide (NO) signaling pathway. Research has indicated a synergistic antiplatelet effect between PGE1 metabolites and NO, a known stimulator of cyclic GMP (cGMP).[3] While 13,14-dihydro-15-keto-PGE1 itself has minimal anti-aggregatory capacity, its interaction with the NO pathway suggests a more complex role than that of a simple inactive metabolite.[3]

Quantitative Data

The following table summarizes the available quantitative data for 13,14-dihydro-15-keto-PGE1 and related compounds.

| Parameter | Analyte | Value | Species | Sample Type | Reference |

| IC50 (Platelet Aggregation) | 13,14-dihydro-15-keto-PGE1 | 14.8 µg/mL | Human | Platelet-rich plasma | [4][5] |

| Endogenous Plasma Concentration | 13,14-dihydro-15-keto-PGE1 | 4.2 to 6.0 pg/mL | Human | Plasma | [6] |

| Endogenous Plasma Concentration | PGE1 | 1.2 to 1.8 pg/mL | Human | Plasma | [6] |

| Endogenous Plasma Concentration | 13,14-dihydro-PGE1 (PGE0) | 0.8 to 1.3 pg/mL | Human | Plasma | [6] |

Signaling and Metabolic Pathways

Metabolic Pathway of PGE1

The metabolic conversion of PGE1 to 13,14-dihydro-15-keto-PGE1 is a two-step enzymatic process primarily occurring in the lungs, kidneys, and liver.

References

- 1. LIPID MAPS [lipidmaps.org]

- 2. Interindividual variation in the enzymatic 15-keto-reduction of 13,14-dihydro-15-keto-prostaglandin E1 in human liver and in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Metabolism and pharmacokinetics of prostaglandin E1 administered by intravenous infusion in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 13,14-dihydro-15-keto-PGE1 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Prostaglandin E1 (PGE1), also known as Alprostadil (B1665725), is a bioactive lipid mediator derived from dihomo-γ-linolenic acid (DGLA) through the cyclooxygenase (COX) pathway.[1] It exhibits potent vasodilatory and anti-platelet aggregation effects.[2] Due to its short half-life in circulation, direct measurement of PGE1 is challenging. 13,14-dihydro-15-keto-prostaglandin E1 (13,14-dihydro-15-keto-PGE1) is a stable, inactive metabolite of PGE1.[3][4] Its quantification in plasma serves as a reliable surrogate marker for endogenous PGE1 production and metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of 13,14-dihydro-15-keto-PGE1 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes solid-phase extraction (SPE) to isolate 13,14-dihydro-15-keto-PGE1 and an internal standard from human plasma. The extracted analytes are then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM).

Materials and Reagents

-

13,14-dihydro-15-keto-PGE1 analytical standard (Cayman Chemical or equivalent)

-

13,14-dihydro-15-keto-PGE1-d4 (deuterated internal standard) (Cayman Chemical or equivalent)[5]

-

LC-MS/MS grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Human plasma (collected in EDTA tubes)

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 13,14-dihydro-15-keto-PGE1 and 13,14-dihydro-15-keto-PGE1-d4 in ethanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (10 ng/mL): Dilute the 13,14-dihydro-15-keto-PGE1-d4 primary stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Solid-Phase Extraction)

-

Plasma Thawing: Thaw frozen human plasma samples on ice.

-

Internal Standard Spiking: To 500 µL of plasma, add a known amount of the 13,14-dihydro-15-keto-PGE1-d4 internal standard working solution.

-

Acidification: Acidify the plasma sample to a pH of approximately 3 with 2% formic acid.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 10% methanol in water to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 2 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 13,14-dihydro-15-keto-PGE1 | 353.2 | 335.2 | 12 |

| 13,14-dihydro-15-keto-PGE1-d4 | 357.2 | 339.2 | 12 |

Data Presentation

Quantitative Data Summary

The following table summarizes the expected concentration range of 13,14-dihydro-15-keto-PGE1 in the plasma of healthy human subjects.

| Parameter | Concentration Range (pg/mL) | Reference |

| Endogenous Plasma Level | 10.2 ± 13.9 | [6] |

Note: Concentrations may vary based on physiological conditions and the specific population studied.

Method Performance Characteristics

The following table outlines the typical performance characteristics of the described LC-MS/MS method.[7]

| Parameter | Value |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 2-100 pg on column |

| Recovery | 83-116% |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

Visualizations

PGE1 Signaling and Metabolism Pathway

Caption: Metabolic pathway of PGE1 synthesis and degradation.

Experimental Workflow

References

- 1. Prostaglandin - Wikipedia [en.wikipedia.org]

- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Dose proportional pharmacokinetics of alprostadil (prostaglandin E1) in healthy volunteers following intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 13,14-dihydro-15-keto-PGE1 ELISA Kit

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-prostaglandin E1 (PGE1 metabolite) is an inactive metabolite of prostaglandin (B15479496) E1 (PGE1).[1] PGE1 is involved in a variety of physiological processes, and the measurement of its stable metabolites can serve as an indicator of its in vivo production. This document provides a representative, detailed protocol for the quantitative determination of 13,14-dihydro-15-keto-PGE1 in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The presented protocol is based on established methods for similar prostaglandin metabolites and should be adapted and validated for specific experimental conditions.

Assay Principle

This assay is a competitive immunoassay. A known amount of 13,14-dihydro-15-keto-PGE1 conjugated to an enzyme (the tracer) competes with the 13,14-dihydro-15-keto-PGE1 in the sample for a limited number of binding sites on a specific antibody. The antibody is pre-coated onto a microplate. After incubation, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting color development is inversely proportional to the concentration of 13,14-dihydro-15-keto-PGE1 in the sample. The concentration is determined by comparison with a standard curve.

Biological Context: The Metabolism of Prostaglandin E1

Prostaglandin E1 is rapidly metabolized in the body to more stable compounds. The measurement of these metabolites provides a more accurate reflection of PGE1 production than measuring the parent compound itself. The metabolic pathway leading to the formation of 13,14-dihydro-15-keto-PGE1 is a two-step process.

Metabolic pathway of PGE1.

Experimental Protocols

Materials and Reagents

-

96-well microplate pre-coated with antibody

-

13,14-dihydro-15-keto-PGE1 Standard

-

13,14-dihydro-15-keto-PGE1-Enzyme Conjugate (Tracer)

-

Assay Buffer

-

Wash Buffer Concentrate

-

Substrate Solution

-

Stop Solution

-

Plate Sealer

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

-

Adjustable pipettes and pipette tips

-

Deionized or distilled water

-

Vortex mixer

-

Optional: Solid Phase Extraction (SPE) columns for sample purification

Reagent Preparation

-

Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized or distilled water.

-

Assay Buffer: The Assay Buffer is typically provided ready to use.

-

Standard Curve Preparation: Prepare a serial dilution of the 13,14-dihydro-15-keto-PGE1 Standard in Assay Buffer. A representative standard curve is provided in the data presentation section.

-

13,14-dihydro-15-keto-PGE1-Enzyme Conjugate (Tracer): Dilute the tracer to the working concentration with Assay Buffer as specified in the kit manual.

Sample Handling and Preparation

Proper sample collection and storage are crucial for accurate results. Samples should be collected in the presence of a cyclooxygenase inhibitor, such as indomethacin, to prevent ex vivo prostaglandin synthesis.

-

Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until use.

-

Urine: Collect urine samples and store at -20°C. Centrifuge to remove any particulate matter before assaying.

-

Cell Culture Supernatants: Collect the supernatant and centrifuge to remove cells and debris. Store at -80°C.

For samples with low concentrations of the analyte, a solid-phase extraction (SPE) may be necessary to concentrate the sample and remove interfering substances. A general SPE protocol is as follows:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Acidify the sample to pH 3.5 with a suitable acid.

-

Apply the acidified sample to the conditioned SPE cartridge.

-

Wash the cartridge with water, followed by a non-polar solvent like hexane, to remove interfering lipids.

-

Elute the prostaglandins (B1171923) with a more polar solvent such as ethyl acetate.

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the sample in Assay Buffer for use in the ELISA.

Assay Procedure

Competitive ELISA workflow.

-

Bring all reagents and samples to room temperature before use.

-

Add 50 µL of standard or sample to the appropriate wells.

-

Add 50 µL of the diluted enzyme conjugate (tracer) to each well.

-

Add 50 µL of the specific antibody to each well (except for the non-specific binding wells).

-

Seal the plate and incubate for the recommended time (typically 1-2 hours) at room temperature, preferably on a shaker.

-

Aspirate the contents of the wells and wash each well 3-5 times with 1X Wash Buffer.

-

Add 100 µL of Substrate Solution to each well and incubate in the dark at room temperature for 15-30 minutes.

-

Add 100 µL of Stop Solution to each well to stop the reaction.

-

Read the absorbance of each well at the recommended wavelength (e.g., 450 nm) within 30 minutes of adding the Stop Solution.

Data Presentation

Standard Curve

The results are typically calculated by plotting the percentage of bound tracer (%B/B0) against the logarithm of the standard concentration. The %B/B0 is calculated as follows:

%B/B0 = [(Absorbance of Standard or Sample - Absorbance of Non-Specific Binding) / (Absorbance of Zero Standard (B0) - Absorbance of Non-Specific Binding)] x 100

| Standard Concentration (pg/mL) | Absorbance (450 nm) | % B/B0 |

| 0 (B0) | 1.500 | 100 |

| 50 | 1.250 | 83.3 |

| 100 | 1.050 | 70.0 |

| 250 | 0.750 | 50.0 |

| 500 | 0.500 | 33.3 |

| 1000 | 0.300 | 20.0 |

| 2500 | 0.150 | 10.0 |

| Non-Specific Binding (NSB) | 0.050 | 0 |

Note: The values presented in this table are for illustrative purposes only. An actual standard curve must be generated for each assay.

Assay Performance Characteristics

| Parameter | Representative Value |

| Assay Range | 50 - 2500 pg/mL |

| Sensitivity (Lower Limit of Detection) | ~20 pg/mL |

| Intra-Assay Precision (CV%) | < 10% |

| Inter-Assay Precision (CV%) | < 15% |

Note: These values are representative and may vary between different kits and laboratories.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background | Insufficient washing | Increase the number of wash steps. |

| Contaminated reagents | Use fresh reagents and sterile pipette tips. | |

| Low Signal | Inactive reagents | Ensure proper storage and handling of reagents. |

| Incorrect incubation times or temperatures | Follow the protocol precisely. | |

| Poor Precision | Pipetting errors | Ensure accurate and consistent pipetting technique. |

| Incomplete mixing of reagents | Gently tap the plate to ensure thorough mixing. | |

| No Signal | Omission of a critical reagent | Double-check that all reagents were added in the correct order. |

Conclusion

This document provides a comprehensive, though representative, protocol for the measurement of 13,14-dihydro-15-keto-PGE1 using a competitive ELISA. Adherence to proper laboratory techniques and careful execution of the protocol are essential for obtaining accurate and reproducible results. For specific applications, further optimization and validation of the assay may be required. Always refer to the manufacturer-specific manual for the exact details of a particular kit.

References

Developing an In Vitro Assay for 13,14-dihydro-15-keto-PGE1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15-keto-prostaglandin E1 (PGE1) is a principal metabolite of prostaglandin (B15479496) E1, a potent lipid autacoid with diverse physiological and pharmacological effects. As a relatively inactive metabolite, monitoring the levels of 13,14-dihydro-15-keto-PGE1 can provide a more stable and accurate measure of in vivo PGE1 production and metabolism than measuring the parent compound, which has a very short half-life. This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 13,14-dihydro-15-keto-PGE1 in biological samples.

Principle of the Assay

The developed assay is a competitive ELISA. This method involves the competition between 13,14-dihydro-15-keto-PGE1 in the sample and a fixed amount of enzyme-labeled 13,14-dihydro-15-keto-PGE1 for a limited number of binding sites on a specific antibody. The amount of enzyme-labeled conjugate bound to the antibody is inversely proportional to the concentration of 13,14-dihydro-15-keto-PGE1 in the sample. The bound enzyme activity is determined by the addition of a substrate that generates a colored product. The intensity of the color is measured spectrophotometrically, and the concentration of 13,14-dihydro-15-keto-PGE1 in the sample is determined by comparison with a standard curve.

Data Presentation

Table 1: Typical Standard Curve Data for 13,14-dihydro-15-keto-PGE1 ELISA

| Standard Concentration (pg/mL) | Absorbance (450 nm) | % B/B0 |

| 0 (B0) | 1.250 | 100 |

| 10 | 1.050 | 84 |

| 50 | 0.750 | 60 |

| 100 | 0.500 | 40 |

| 250 | 0.250 | 20 |

| 500 | 0.125 | 10 |

| 1000 | 0.063 | 5 |

Note: Data presented is for illustrative purposes only. A new standard curve must be generated for each assay.

Table 2: Cross-Reactivity Profile of a Hypothetical Anti-13,14-dihydro-15-keto-PGE1 Antibody

| Compound | Cross-Reactivity (%) |

| 13,14-dihydro-15-keto-PGE1 | 100 |

| 13,14-dihydro-15-keto-PGE2 | < 5 |

| Prostaglandin E1 (PGE1) | < 1 |

| Prostaglandin E2 (PGE2) | < 0.1 |

| Prostaglandin F1α | < 0.1 |

Note: It is critical to validate the specificity of the chosen antibody and determine its cross-reactivity with related compounds.

Experimental Protocols

Materials and Reagents

-

13,14-dihydro-15-keto-PGE1 Standard: Commercially available from suppliers such as Cayman Chemical or MedChemExpress.[1][2][3]

-

Anti-13,14-dihydro-15-keto-PGE1 Antibody: A specific polyclonal or monoclonal antibody. Selection and validation are critical.

-

Enzyme-Conjugated 13,14-dihydro-15-keto-PGE1: Such as horseradish peroxidase (HRP) or alkaline phosphatase (AP) conjugate.

-

96-well Microplates: Coated with a secondary antibody (e.g., goat anti-rabbit IgG) if using a rabbit primary antibody.

-

Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20.

-

Assay Buffer: PBS with 1% bovine serum albumin (BSA).

-

Substrate Solution: TMB (3,3',5,5'-tetramethylbenzidine) for HRP or pNPP (p-nitrophenyl phosphate) for AP.

-

Stop Solution: 2 N Sulfuric Acid (H₂SO₄) for TMB or 3 N Sodium Hydroxide (NaOH) for pNPP.

-

Microplate Reader: Capable of measuring absorbance at the appropriate wavelength (450 nm for TMB, 405 nm for pNPP).

Sample Preparation

Biological samples may require purification and extraction to remove interfering substances. Solid-phase extraction (SPE) is a common method.

-

Acidification: Acidify the sample (e.g., plasma, urine, cell culture supernatant) to a pH of approximately 3.5 with a suitable acid (e.g., 2 N HCl).

-

SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by water.

-

Sample Loading: Apply the acidified sample to the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water and then a low percentage of an organic solvent (e.g., 15% ethanol) to remove polar impurities. A final wash with a nonpolar solvent like hexane (B92381) can remove nonpolar impurities.

-

Elution: Elute the prostaglandins (B1171923) with a suitable organic solvent such as ethyl acetate.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in Assay Buffer.

Assay Protocol (Competitive ELISA)

-

Reagent Preparation: Prepare all reagents, including standards and samples, and allow them to reach room temperature.

-

Standard Curve Preparation: Perform serial dilutions of the 13,14-dihydro-15-keto-PGE1 standard in Assay Buffer to generate a standard curve (e.g., 0-1000 pg/mL).

-

Addition of Reagents:

-

Add 50 µL of standard or sample to the appropriate wells of the microplate.

-

Add 25 µL of the enzyme-conjugated 13,14-dihydro-15-keto-PGE1 to each well.

-

Add 25 µL of the anti-13,14-dihydro-15-keto-PGE1 antibody to each well.

-

-

Incubation: Seal the plate and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) on a plate shaker.

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer.

-